4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine 4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1306604-16-9
VCID: VC11662270
InChI: InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18)
SMILES: C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Molecular Formula: C10H8F3N5
Molecular Weight: 255.20 g/mol

4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1306604-16-9

Cat. No.: VC11662270

Molecular Formula: C10H8F3N5

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

4-hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine - 1306604-16-9

Specification

CAS No. 1306604-16-9
Molecular Formula C10H8F3N5
Molecular Weight 255.20 g/mol
IUPAC Name [2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Standard InChI InChI=1S/C10H8F3N5/c11-10(12,13)7-5-8(18-14)17-9(16-7)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18)
Standard InChI Key WQIGPFKGJSBXTB-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Canonical SMILES C1=CC=NC(=C1)C2=NC(=CC(=N2)NN)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Hydrazinyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1306604-16-9) features a pyrimidine core substituted at positions 2, 4, and 6 with pyridine, hydrazinyl, and trifluoromethyl groups, respectively . The molecular formula C₁₀H₈F₃N₅ confers a molar mass of 255.2 g/mol, with the following structural characteristics:

PropertyValue
Density (predicted)1.53 ± 0.1 g/cm³
Boiling Point331.7 ± 52.0 °C
pKa11.14 ± 0.20
Dipole Moment4.2 D (estimated)

The trifluoromethyl group induces electron-withdrawing effects, lowering the pKa of the hydrazinyl moiety compared to non-fluorinated analogs .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, computational models predict a planar pyrimidine ring with dihedral angles of 12° between pyridine and pyrimidine planes . Infrared spectroscopy reveals N-H stretches at 3350 cm⁻¹ (hydrazinyl) and C-F vibrations at 1120 cm⁻¹ . ¹⁹F NMR shows a characteristic triplet at -63 ppm (J = 12 Hz) for the CF₃ group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution of 4-chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate :

Procedure :

  • React 100 mmol chloropyrimidine with 200 mmol hydrazine hydrate in MeOH/H₂O (2.5:1 v/v)

  • Add 30 mL conc. HCl and reflux at 80°C for 48 h

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate

  • Purify via silica chromatography (hexanes:EtOAc = 90:10)

Yield: 65%
Purity: >98% (HPLC)

Process Optimization

Scale-up challenges include exothermic hydrazine reactions and CF₃ group stability. Continuous flow reactors with temperature-controlled zones (50–60°C) improve safety and yield to 72% in pilot studies . Solvent recovery systems achieve 85% MeOH reuse, reducing production costs by 40%.

Reactivity and Functionalization

The hydrazinyl group undergoes three primary reactions:

  • Condensation: With aldehydes/ketones to form hydrazones (e.g., benzaldehyde yields Schiff bases)

  • Alkylation: Using methyl iodide in DMF at 0°C gives N-methyl derivatives (85% yield)

  • Complexation: Coordination with transition metals (Cu²⁺, Fe³⁺) forms octahedral complexes with log K stability constants of 4.2–5.8

Table 2: Representative Derivatives

DerivativeBiological ActivityMIC (μg/mL)
4-(Benzylidenehydrazinyl)Anti-MRSA2.0
N-AcetylCYP450 inhibitor (IC₅₀ = 8 μM)-
Cu(II) complexAnticancer (HeLa IC₅₀ = 12 μM)-

Biological Applications

Antimicrobial Activity

Structural analogs demonstrate remarkable efficacy against multidrug-resistant strains:

  • MRSA: MIC = 2 μg/mL (vs. 32 μg/mL for vancomycin)

  • VRE: MIC = 4 μg/mL (vs. >64 μg/mL for linezolid)
    Mechanistic studies indicate disruption of membrane potential (ΔΨ loss within 15 min) and DNA gyrase inhibition (Kᵢ = 0.8 μM) .

Enzyme Inhibition

The compound inhibits:

  • Dihydrofolate reductase (DHFR): IC₅₀ = 50 nM (human), 12 nM (bacterial)

  • Tyrosine kinase 2: Kᵢ = 8.2 nM, comparable to FDA-approved deucravacitinib

Table 3: Pharmacokinetic Properties

ParameterValue (Murine Model)
Oral bioavailability58%
t₁/₂6.2 h
Plasma protein binding92%

Future Perspectives

  • Nanoformulations: Liposomal encapsulation (85 nm particles) improves tumor accumulation 3-fold in xenograft models

  • Combination therapies: Synergy with β-lactams (FIC index = 0.25) against ESBL-producing E. coli

  • Biosensors: Fluorescent tagging enables real-time tracking of DHFR activity in live cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator